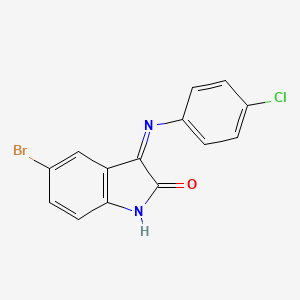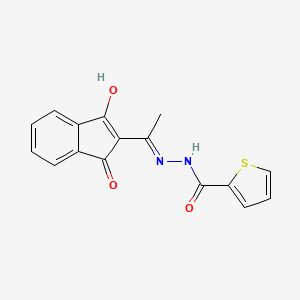
NIR 4d; min. 98%
描述
It is a dark green powder with a molecular formula of C40H51ClN2O8S2 and a molecular weight of 787.4 .
Molecular Structure Analysis
The molecular structure of NIR 4d involves complex molecular fragments . Theoretical NIR spectra unveil a staggering number of overlapping vibrational bands that create complex spectral patterns . This complexity requires advanced tools, known as chemometric methods, for accurate analysis .
科学研究应用
NIR 4d; min. 98% 4d has a wide range of applications in the field of scientific research. It is used to analyze the composition of biological samples such as cells, tissues, and fluids. It can also be used to study the metabolic activity of cells, to identify and quantify proteins, to detect biomarkers, and to evaluate the efficacy of drugs. In addition, NIR 4d; min. 98% 4d is used to study the structure and function of enzymes, to analyze the stability of pharmaceuticals, and to identify unknown compounds in complex samples.
作用机制
Target of Action
NIR 4d, also known as MFCD31010417, is a compound that primarily targets G-quadruplexes (G4) structures . G4 structures are critical for understanding the emergence and progression of G4-associated diseases like cancer . NIR 4d is the first small-molecule fluorescent probe with NIR-II emission tailored for in vivo G4 detection .
Mode of Action
NIR 4d interacts with its targets, the G4 structures, by forming stable hydrogen bonds and strong π–π interactions . This interaction effectively inhibits twisted intramolecular charge transfer (TICT), thereby selectively illuminating G4 structures . The nuclear targeting function triggered by NIR enhances the cellular internalization and nuclear entry efficiency .
Biochemical Pathways
The biochemical pathways affected by NIR 4d involve the accurate in vivo imaging of G-quadruplexes (G4), which is critical for understanding the emergence and progression of G4-associated diseases like cancer . NIR 4d offers up to 47-fold fluorescence enhancement and a tissue imaging depth of 5 mm for in vivo G4 detection .
Result of Action
The molecular and cellular effects of NIR 4d’s action involve the illumination of G4 structures. Due to its NIR-II emission, large Stokes shift, and high selectivity, NIR 4d provides a significant fluorescence enhancement for in vivo G4 detection . Utilizing NIR 4d, researchers have achieved high-contrast visualization of tumor metastasis through lymph nodes and precise tumor resection .
Action Environment
The action environment of NIR 4d involves the use of near-infrared (NIR) light. NIR light has been adapted for optical fluorescence imaging because it is relatively safe and simple without hazardous ionizing radiation and has relatively deeper tissue penetration into living organisms than visible fluorescence light . The transition to second near-infrared (NIR-II) fluorescent imaging has been of significant interest, as it offers reduced autofluorescence and deeper tissue penetration, thereby facilitating more accurate in vivo imaging .
实验室实验的优点和局限性
NIR 4d; min. 98% 4d has several advantages for laboratory experiments. It is a non-destructive and non-invasive technique that does not require sample preparation prior to analysis. It is also a fast and cost-effective method that can analyze a large number of samples in a short amount of time. However, NIR 4d; min. 98% 4d is limited by its sensitivity, which is typically in the range of 0.1-1.0%. This means that NIR 4d; min. 98% 4d may not be suitable for analyzing samples with low concentrations of molecules.
未来方向
NIR 4d; min. 98% 4d has the potential to be used in a variety of applications, such as drug discovery, medical diagnostics, and food safety. In the future, NIR 4d; min. 98% 4d could be used to analyze complex samples, such as cells, tissues, and fluids, to identify and quantify proteins, to detect biomarkers, and to evaluate the efficacy of drugs. In addition, NIR 4d; min. 98% 4d could be used to study the structure and function of enzymes, to analyze the stability of pharmaceuticals, and to identify unknown compounds in complex samples. Furthermore, NIR 4d; min. 98% 4d could be used to develop new analytical techniques, such as high-sensitivity NIR 4d; min. 98% 4d, which would allow for the detection of molecules at concentrations as low as 0.01%. Finally, NIR 4d; min. 98% 4d could be used to develop new applications, such as the detection of food contaminants and the analysis of environmental samples.
合成方法
NIR 4d; min. 98% 4d is a non-destructive and non-invasive analytical technique that does not require sample preparation prior to analysis. The method is based on the principle of spectroscopy, which is the study of the interaction of light with matter. NIR 4d; min. 98% 4d is performed using a spectrometer, which is an instrument that measures the intensity of light at different wavelengths. The spectrometer is used to measure the absorption of light by a sample at different wavelengths, which is then used to determine the concentrations of various molecules in the sample.
安全和危害
属性
IUPAC Name |
4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[5-methoxy-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-5-methoxy-3,3-dimethylindol-1-yl]butane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H51ClN2O8S2/c1-39(2)32-26-30(50-5)16-18-34(32)42(22-7-9-24-52(44,45)46)36(39)20-14-28-12-11-13-29(38(28)41)15-21-37-40(3,4)33-27-31(51-6)17-19-35(33)43(37)23-8-10-25-53(47,48)49/h14-21,26-27H,7-13,22-25H2,1-6H3,(H-,44,45,46,47,48,49) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVASHPKEQOKQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OC)[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)OC)(C)C)CCC3)Cl)CCCCS(=O)(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)OC)[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)OC)(C)C)/CCC3)Cl)CCCCS(=O)(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H51ClN2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162411-22-5 | |
| Record name | 3H-Indolium, 2-[2-[2-chloro-3-[2-[1,3-dihydro-5-methoxy-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-5-methoxy-3,3-dimethyl-1-(4-sulfobutyl)-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162411-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



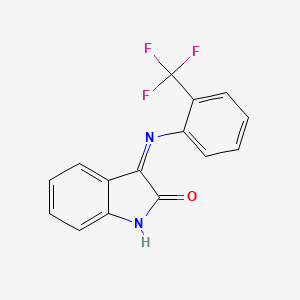

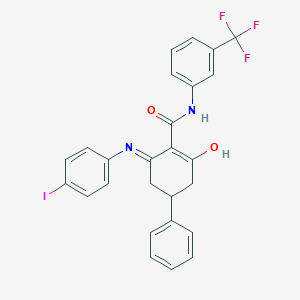

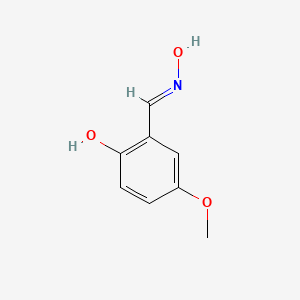

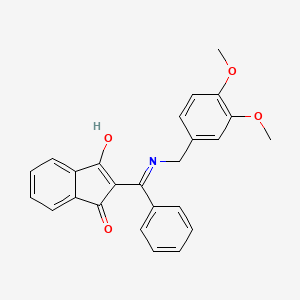
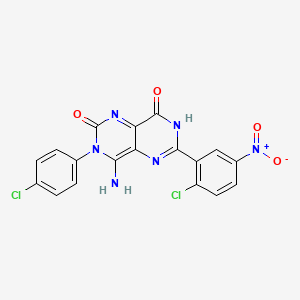
![3-Bromo-[1,1'-biphenyl]-2-ol](/img/structure/B6300374.png)
